
1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione
Descripción general
Descripción
“1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butane-1,3-dione group attached to a 2-oxopyrrolidin-1-yl group . The SMILES representation of the molecule isCC(=O)CC(=O)N1CCCC1=O .
Aplicaciones Científicas De Investigación
Photoinduced Direct Oxidative Annulation
A study by Zhang et al. (2017) demonstrated the use of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones in a photoinduced direct oxidative annulation process. This method, which does not require transition metals or oxidants, allows the creation of highly functionalized polyheterocyclic compounds, including analogues of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione (Zhang et al., 2017).
Tautomeric Preferences in Density Functional Theory (DFT) Studies
Research by Dobosz, Gawinecki, and Ośmiałowski (2010) used DFT calculations to study the tautomeric preferences of similar α-diketones, which can provide insights into the behavior of compounds like this compound under different conditions (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Lanthanide Ternary Complex System
A 2019 study by Li et al. involved the use of a derivative of butane-1,3-dione in the assembly of a lanthanide ternary complex system. This research highlights the potential for such compounds in creating novel optical sensing structures (Li et al., 2019).
Synthesis of Spiroheterocycles
Gao et al. (2017) reported the synthesis of spiroheterocycles using compounds like 1-(piperidin-1-yl)butane-1,3-dione, which is structurally related to this compound. This synthesis demonstrates the potential for such compounds in the creation of complex molecular structures (Gao et al., 2017).
Coordination Chemistry and Sensor Applications
A 2010 study explored the use of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione in coordination chemistry and sensor applications. This research can provide insights into similar uses for this compound (Rateb, 2011).
Propiedades
IUPAC Name |
1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6(10)5-8(12)9-4-2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXHIIPZNDHXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306942 | |
| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53544-25-5 | |
| Record name | 53544-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



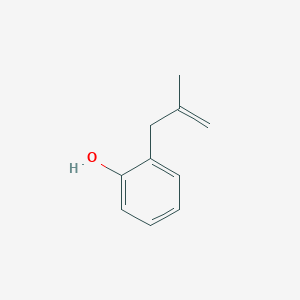


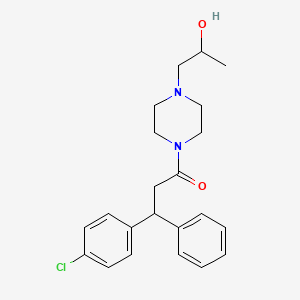

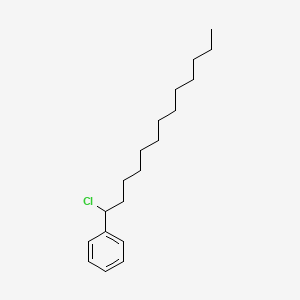

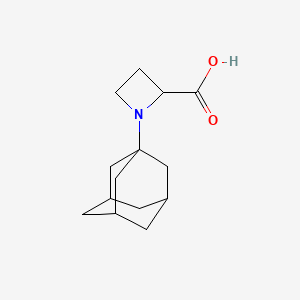

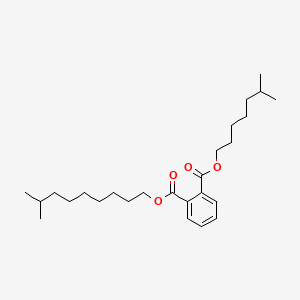

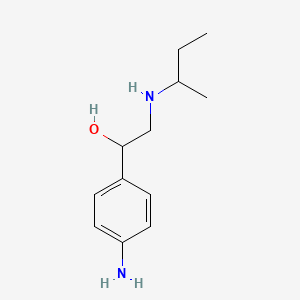
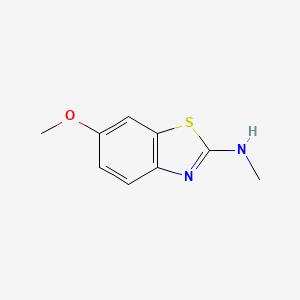
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1616474.png)